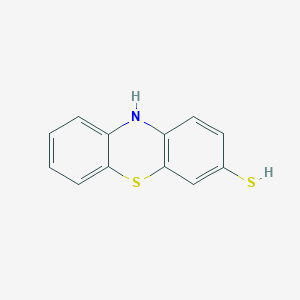

10H-phenothiazine-3-thiol

説明

10H-Phenothiazine-3-thiol is a sulfur-containing heterocyclic compound derived from the phenothiazine scaffold, featuring a thiol (-SH) group at the 3-position of the tricyclic structure. Phenothiazines are characterized by a central 10H-phenothiazine core, which consists of two benzene rings fused to a thiazine ring.

特性

CAS番号 |

27414-89-7 |

|---|---|

分子式 |

C12H9NS2 |

分子量 |

231.3 g/mol |

IUPAC名 |

10H-phenothiazine-3-thiol |

InChI |

InChI=1S/C12H9NS2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7,13-14H |

InChIキー |

AUZHFOZAWBCRKX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)S |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine-3-thiol typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction is followed by oxidation using reagents such as 30% hydrogen peroxide in glacial acetic acid . Another method involves the Smiles rearrangement of 2-formamido-2′-nitrodiphenyl sulfides in alcoholic potassium hydroxide .

Industrial Production Methods: Industrial production methods for 10H-phenothiazine-3-thiol are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

化学反応の分析

Types of Reactions: 10H-phenothiazine-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex structures.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in glacial acetic acid.

Substitution: Halogenating agents for electrophilic substitution.

Coupling Reactions: Palladium catalysts for Suzuki coupling.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Substitution Products: Halogenated derivatives.

Coupling Products: Biaryl compounds.

科学的研究の応用

10H-phenothiazine-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and materials.

Biology: Investigated for its potential as a photoredox catalyst in biological transformations.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of optoelectronic materials and sensors.

作用機序

The mechanism of action of 10H-phenothiazine-3-thiol involves its ability to participate in redox reactions. The thiol group can undergo oxidation, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can modulate biological pathways and result in therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 10H-phenothiazine-3-thiol with structurally related phenothiazine derivatives, focusing on substituent effects, synthesis, spectral properties, and applications.

Table 1: Comparison of 10H-Phenothiazine Derivatives at Position 3

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Properties

- Electron-Donating vs. Electron-Withdrawing Groups :

- The thiol (-SH) group is strongly electron-donating, which may enhance nucleophilic reactivity and metal-chelation capabilities compared to methyl (-CH₃) or methoxy (-OCH₃) groups .

- Electron-withdrawing groups (e.g., -SO₂NH₂ in compound 4) increase electrophilicity, facilitating reactions such as Mannich base formation .

- Synthetic Accessibility: Fluorinated derivatives (e.g., 3m) achieve higher yields (76%) compared to methoxy (58%) or methyl (62%) analogs, likely due to optimized reaction conditions with halogenated precursors . Ethynyl-substituted derivatives (e.g., 10-[(4-nitrophenyl)ethynyl]) exhibit low yields (6.9%), reflecting challenges in Sonogashira coupling efficiency .

Spectral and Structural Insights

- NMR Shifts :

- Mass Spectrometry :

Key Research Findings and Gaps

- Analogous routes (e.g., sulfonation or thiol-ene reactions) may require validation .

- Safety Profiles: Phenothiazines with nitro or ethynyl groups (e.g., compound in ) may pose handling risks (e.g., irritation; see Safety Code S26 ), whereas thiol derivatives could exhibit higher toxicity due to reactive -SH groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。